

A Technical Guide to the Solubility of (S)-3-Fluoropyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (s)-3-Fluoropyrrolidine
hydrochloride

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This document provides a technical overview of the solubility characteristics of **(s)-3-Fluoropyrrolidine hydrochloride** (CAS No. 136725-53-6), a fluorinated heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).^{[1][2]} Understanding the solubility of this compound is critical for its application in drug discovery, process chemistry, and formulation development.

Compound Properties

(S)-3-Fluoropyrrolidine hydrochloride is a pyrrolidinium chloride salt present as a solid at room temperature. Its structure, featuring both a hydrophilic amine salt and a more hydrophobic fluorinated alkyl chain, results in a varied solubility profile.

Property	Value	Reference
CAS Number	136725-53-6	^{[1][2]}
Molecular Formula	C ₄ H ₈ FN · HCl	^[3]
Molecular Weight	125.57 g/mol	^{[1][3]}
Form	Solid	
Melting Point	183-187 °C	^[4]

Solubility Data

Quantitative, temperature-dependent solubility data for **(s)-3-Fluoropyrrolidine hydrochloride** is not extensively published in publicly available literature. However, based on its chemical structure as an amine hydrochloride, a general qualitative solubility profile can be inferred. The hydrochloride salt form generally imparts significant aqueous solubility.

The following table summarizes the expected and observed solubility characteristics.

Solvent	Solubility Classification	Rationale & Notes
Water	Soluble	As a salt of an amine, it is expected to be soluble in water. Amine hydrochlorides are ionic and readily solvated by polar protic solvents. [5] [6]
Methanol	Soluble	A polar protic solvent capable of hydrogen bonding. Its use as a solvent for optical activity measurements ($[\alpha]_{20/D}^{+8^\circ}$, $c = 1\%$ in methanol) confirms solubility.
Ethanol	Likely Soluble	Similar to methanol, ethanol is a polar protic solvent and is expected to solubilize the compound.
Dimethyl Sulfoxide (DMSO)	Likely Soluble	A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds, including salts.
Diethyl Ether	Insoluble / Sparingly Soluble	A nonpolar solvent, generally poor at dissolving ionic salts like hydrochlorides. [5] [6]
Toluene	Insoluble / Sparingly Soluble	A nonpolar aromatic solvent, not expected to effectively solvate the ionic compound.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like **(s)-3-Fluoropyrrolidine hydrochloride**, based on the widely recognized shake-flask method.[\[7\]](#)

1. Objective: To determine the saturation solubility of **(s)-3-Fluoropyrrolidine hydrochloride** in a selected solvent at a specific temperature.

2. Materials:

- **(S)-3-Fluoropyrrolidine hydrochloride**
- Solvent of interest (e.g., deionized water, methanol)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 μm PVDF or PTFE)
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

3. Procedure:

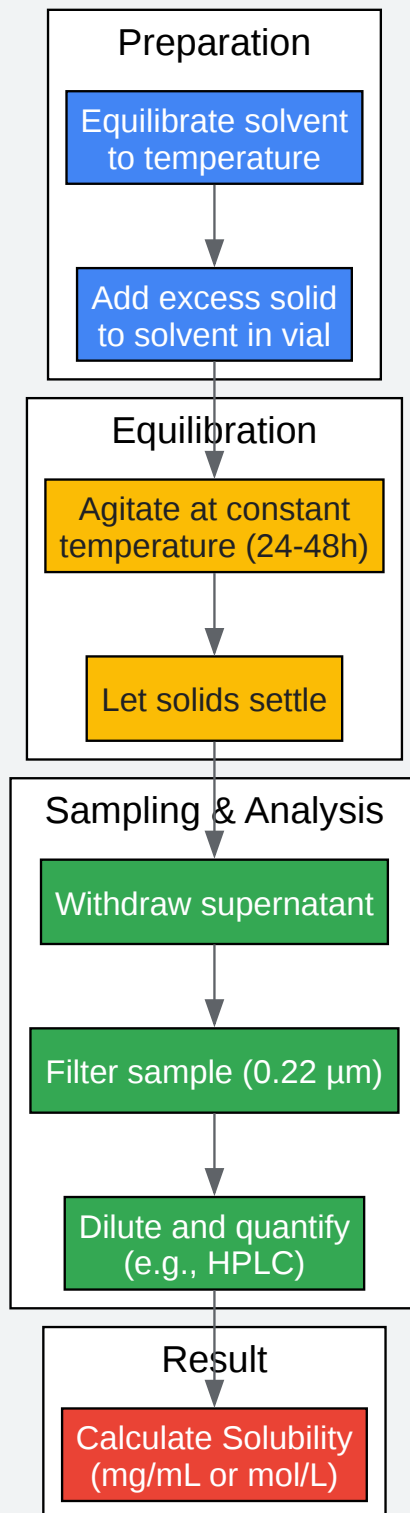
- Preparation: Set the shaker bath or incubator to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate to this temperature.
- Addition of Solid: Add an excess amount of **(s)-3-Fluoropyrrolidine hydrochloride** to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached, creating a saturated solution. A starting point could be adding 50-100 mg of the solid to 2 mL of the solvent.
- Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Visual inspection should confirm that excess solid remains.
- Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the undissolved solid settle.

- Carefully withdraw a sample from the clear supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particulates. This step is critical to prevent artificially high concentration measurements.
- Quantification:
 - Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
 - Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
 - Prepare a standard calibration curve using solutions of known concentrations of **(s)-3-Fluoropyrrolidine hydrochloride**.
- Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The determination of solubility follows a structured experimental workflow. The logical steps from preparation to final analysis are depicted in the diagram below. As a physical property, the concept of a biological "signaling pathway" is not applicable to solubility.

Workflow for Solubility Determination

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Caption: Experimental workflow for the shake-flask method.

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